molecular formula C18H12N4O B2685802 N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide CAS No. 2034385-80-1

N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide

Cat. No.: B2685802
CAS No.: 2034385-80-1
M. Wt: 300.321
InChI Key: LXTHKAQFBMAKTC-UHFFFAOYSA-N
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Description

N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide is a complex organic compound that features a bipyridine moiety linked to a cyanobenzamide group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide typically involves the coupling of a bipyridine derivative with a cyanobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated cyanobenzamide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere, and at elevated temperatures.

Another method involves the Stille coupling reaction, where a stannylated bipyridine derivative reacts with a halogenated cyanobenzamide. This reaction also requires a palladium catalyst and is typically performed under similar conditions as the Suzuki coupling.

Industrial Production Methods

Industrial production of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of bipyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The cyanobenzamide group can be reduced to form corresponding amines.

    Substitution: The bipyridine unit can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base to activate the bipyridine ring.

Major Products

    Oxidation: Formation of bipyridine N-oxides.

    Reduction: Formation of amines from the cyanobenzamide group.

    Substitution: Various substituted bipyridine derivatives depending on the electrophile used.

Scientific Research Applications

N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2’-bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.

    4,4’-bipyridine: Known for its use in the synthesis of viologens and coordination polymers.

    3,3’-bipyridine: Less common but used in specific coordination complexes.

Uniqueness

N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide is unique due to the presence of both the bipyridine and cyanobenzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-cyano-N-(6-pyridin-4-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O/c19-11-13-2-1-3-15(10-13)18(23)22-16-4-5-17(21-12-16)14-6-8-20-9-7-14/h1-10,12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHKAQFBMAKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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